2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains iodine, pyridine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis may start with pyridine derivatives and trifluoromethylated compounds.
Iodination: Introduction of the iodine atom can be achieved using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Cyclization: Formation of the pyrimidine ring through cyclization reactions, often involving condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyridine and pyrimidine rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of molecules that can probe biological systems.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)pyridine
- 6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(pyridin-4-yl)pyrimidine
Uniqueness
2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the iodine, pyridine, and trifluoromethyl groups, which confer distinct chemical properties such as enhanced reactivity and potential biological activity.
Properties
Molecular Formula |
C10H5F3IN3 |
---|---|
Molecular Weight |
351.07 g/mol |
IUPAC Name |
2-iodo-4-pyridin-4-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5F3IN3/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6/h1-5H |
InChI Key |
NBJKXBIYXCWNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
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